

Technical Guide: Synthesis and Structural Analysis of (-)-Inpea Hydrochloride

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Compound of Interest

Compound Name: (-)-Inpea hydrochloride

CAS No.: 7388-03-6

Cat. No.: B1671957

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Executive Summary

This technical guide details the chemical structure, retrosynthetic strategy, and laboratory-scale synthesis of **(-)-Inpea hydrochloride** (N-isopropyl-p-nitrophenylethanolamine). As a Class II antiarrhythmic agent (beta-blocker), Inpea represents a critical structural scaffold in medicinal chemistry, being a nitro-substituted analogue of sotalol.

This document is designed for medicinal chemists and process development scientists. It emphasizes the chemoselective reduction required to preserve the nitro moiety and the optical resolution necessary to isolate the biologically active levorotatory (-) enantiomer.

Part 1: Chemical Identity & Structural Analysis

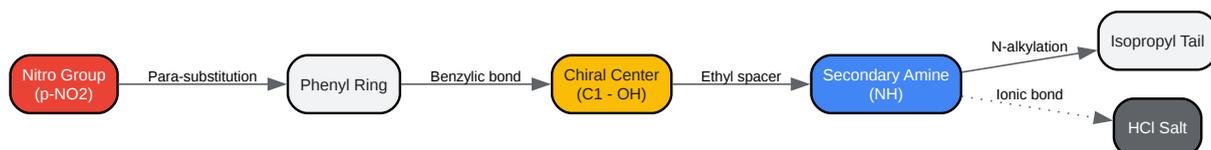
The pharmacological activity of Inpea resides primarily in its (-)-enantiomer, which typically correlates with the (R)-absolute configuration at the benzylic carbon, analogous to (R)-(-)-epinephrine and other bioactive phenylethanolamines.

Nomenclature and Properties

Property	Detail
IUPAC Name	(1R)-1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol hydrochloride
Common Name	(-)-Inpea HCl
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₃ [1][2] · HCl
Molecular Weight	224.26 g/mol (Free base) / 260.72 g/mol (Salt)
Chiral Center	C1 (Benzylic position)
Active Isomer	(-)-Levorotatory (Eutomer)
Appearance	Crystalline solid (White to off-white)

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the chiral center and the critical pharmacophore elements (ethanolamine backbone and nitro-aromatic tail).



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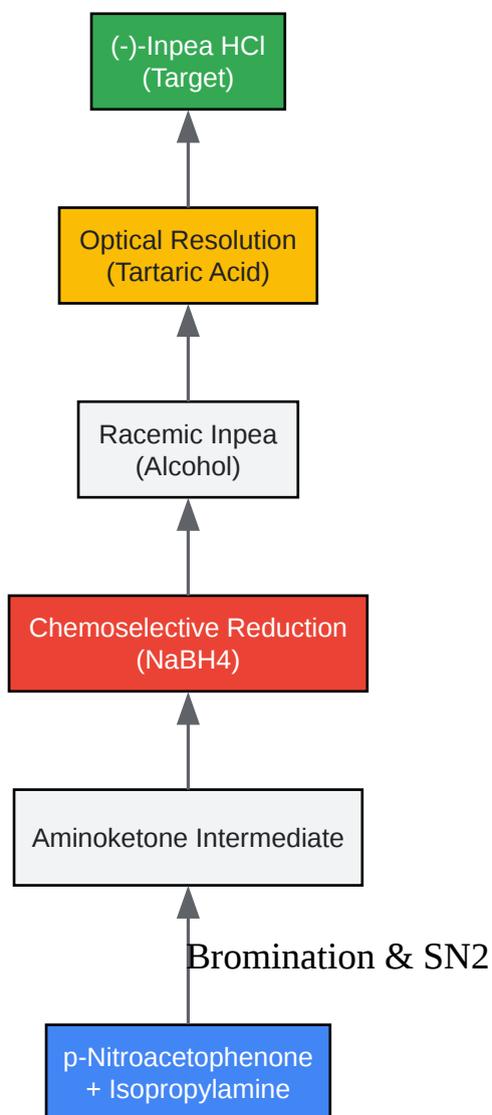
Caption: Structural connectivity of Inpea HCl. The chiral center at C1 determines the stereochemical affinity for beta-adrenergic receptors.

Part 2: Retrosynthetic Analysis

To synthesize (-)-Inpea while preserving the nitro group, we must avoid catalytic hydrogenation (Pd/C + H₂), which would reduce the nitro group to an aniline (yielding a sotalol precursor instead). Therefore, a hydride-based reduction strategy is selected.

Retrosynthetic Logic:

- Target: (-)-Inpea HCl.
- Precursor 1: Racemic Inpea (Free Base).
- Transformation: Chemoselective reduction of an -aminoketone.
- Intermediate: 1-(4-nitrophenyl)-2-(isopropylamino)ethanone.
- Starting Materials:
-Nitroacetophenone + Bromine + Isopropylamine.



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Caption: Retrosynthetic pathway emphasizing the non-catalytic reduction route to preserve the nitro moiety.

Part 3: Detailed Synthesis Protocol

Phase 1: Bromination of p-Nitroacetophenone

This step generates the electrophilic phenacyl bromide species.

- Reagents:

-Nitroacetophenone (1.0 eq), Bromine (, 1.0 eq), Glacial Acetic Acid.

- Safety:

-Nitrophenacyl bromide is a potent lachrymator. Work strictly in a fume hood.

Protocol:

- Dissolve 16.5 g (0.1 mol) of -nitroacetophenone in 100 mL of glacial acetic acid.
- Add a catalytic amount of HBr (48%) to initiate enolization.
- Add 16.0 g (0.1 mol) of bromine dropwise at room temperature. The solution will decolorize as bromine is consumed.
- Stir for 1 hour post-addition.
- Pour the mixture into ice-water (500 mL). The product, 2-bromo-1-(4-nitrophenyl)ethanone, will precipitate.
- Filter, wash with cold water, and recrystallize from ethanol.
 - Yield Target: ~75-85%^[3]

- Checkpoint: MP 98-100°C.

Phase 2: Amination (The SN2 Reaction)

- Reagents: 2-bromo-1-(4-nitrophenyl)ethanone, Isopropylamine (Excess).
- Expertise Note: A large excess of isopropylamine (3-4 equivalents) is critical to prevent bis-alkylation (where one amine attacks two bromide molecules).

Protocol:

- Dissolve 12.2 g (0.05 mol) of the bromoketone in 100 mL of dry THF or Ethanol.
- Cool to 0°C.
- Add 12.0 g (~0.2 mol) of isopropylamine dropwise.
- Allow to warm to room temperature and stir for 4 hours.
- Evaporate the solvent and excess amine under reduced pressure.
- Treat the residue with dilute HCl to dissolve the amine, filter off any neutral impurities, then basify with NaOH to precipitate the free aminoketone.
- Intermediate: 1-(4-nitrophenyl)-2-(isopropylamino)ethanone.

Phase 3: Chemoselective Reduction

- Reagents: Sodium Borohydride (), Methanol.^[4]
- Mechanism: Hydride transfer to the ketone carbonyl. The nitro group is inert to borohydride.

Protocol:

- Dissolve the aminoketone from Phase 2 in 100 mL Methanol.
- Cool to 0-5°C.

- Add

(1.5 eq) portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).
- Stir at room temperature for 2 hours.
- Quench with water and extract with Ethyl Acetate.
- Dry organic layer (

) and evaporate to yield Racemic (\pm)-Inpea base.

Phase 4: Optical Resolution & Salt Formation

This is the defining step to isolate the (-)-isomer.

Protocol:

- Dissolve racemic Inpea (10 g) in hot methanol.
- Add an equimolar amount of (+)-Tartaric acid (or dibenzoyl-L-tartaric acid for sharper separation).
- Allow the solution to cool slowly. The diastereomeric salt of the (-)-amine usually crystallizes out first (solubility difference).
- Filter the crystals and recrystallize from methanol/water until constant specific rotation is achieved.
- Liberation: Dissolve the salt in water, basify with 1M NaOH, and extract the free (-)-Inpea base into ether.
- Final Hydrochloride Formation: Treat the ethereal solution with dry HCl gas or ethanolic HCl.
- Filter the white precipitate: **(-)-Inpea Hydrochloride**.

Part 4: Analytical Characterization

To validate the synthesis, the following parameters must be met.

Test	Expected Result	Relevance
Melting Point	238–240°C (dec)	Identity & Purity
IR Spectroscopy	1350, 1520 cm ⁻¹ (NO ₂ stretch) 3300 cm ⁻¹ (OH/NH stretch)	Confirms Nitro group integrity
¹ H NMR (D ₂ O)	δ 1.3 (d, 6H, Isopropyl methyls) δ 5.2 (dd, 1H, CH-OH) δ 7.6-8.2 (m, 4H, Aromatic AA'BB')	Structural Confirmation
Specific Rotation	to (c=1, H ₂ O)	Critical: Confirms enantiomeric purity

Part 5: Pharmacological Context[6][7]

Inpea is a non-selective

-adrenergic antagonist.

- Mechanism: It competitively binds to

and

receptors, inhibiting the action of catecholamines (epinephrine/norepinephrine).[1][5][6][7]

- Structure-Activity Relationship (SAR): The

-nitro group replaces the sulfonamide of sotalol or the chloro-groups of dichloroisoproterenol. The ethanolamine "linker" and the isopropyl "tail" are essential for fitting the beta-receptor pocket. The (-)-isomer (R-configuration) aligns with the receptor's stereochemical requirements for maximal binding affinity.

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